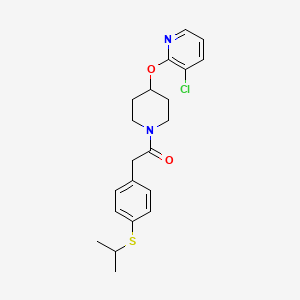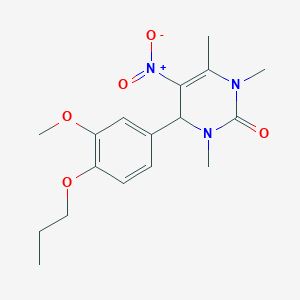
4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring composed of two carbon atoms and four nitrogen atoms, and a ketone, characterized by a carbonyl group (C=O) linked to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidinone ring, with various substituents attached at different positions. These include a nitro group (-NO2), a methyl group (-CH3), and a phenyl group with methoxy (-OCH3) and propoxy (-OCH2CH2CH3) substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The ketone could undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carbonyl groups, as well as the ether groups in the methoxy and propoxy substituents, could impact its solubility .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A method for synthesizing 5-arylamino-substituted pyrimidines, which includes variants with methoxy groups at different positions, has been developed. This method combines the Buchwald-Hartwig cross-coupling reaction and nucleophilic substitution of the nitro group. The synthesized compounds, particularly those with trimethoxyphenoxy substituents, have demonstrated significant antibacterial activity against gonococcal infections, surpassing the effectiveness of the commercial drug Spectinomycin in some cases (Verbitskiy et al., 2021).
Anti-inflammatory and Antimicrobial Properties
A one-pot synthesis approach has been employed to create pyrimidinothiazolidinones with significant anti-inflammatory and antimicrobial activities. This synthesis involves the reaction of certain dihydropyrimidin-thiones with various electrophiles, leading to compounds that have shown promising results against bacterial and fungal agents, as well as moderate anti-inflammatory effects (Lingappa et al., 2010).
Electrophilic Ipso-Substitution Reactions
The behavior of methyl and methoxycarbonyl groups in thieno[2,3-d]pyrimidin-4-ones under nitrating conditions has been explored, revealing diverse reaction pathways. These pathways include electrophilic ipso-substitution of methyl groups by nitro groups and their oxidation to carboxyl groups, highlighting the compound's potential for further chemical modifications and applications (Zh. et al., 2013).
Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives
Investigations into the chemical reactivity of Biginelli-type compounds have led to the synthesis of new dihydropyrimidine derivatives. This research demonstrates the compounds' versatility in undergoing various substitutions and modifications, contributing to the development of novel molecules with potential biological activities (Namazi et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-6-9-25-13-8-7-12(10-14(13)24-5)16-15(20(22)23)11(2)18(3)17(21)19(16)4/h7-8,10,16H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFMAMKEQFFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2C)C)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxy-4-propoxyphenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2575016.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide](/img/structure/B2575017.png)
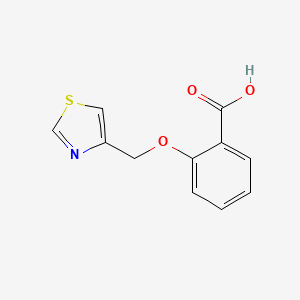
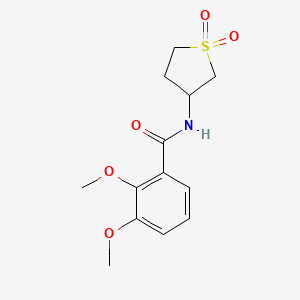
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
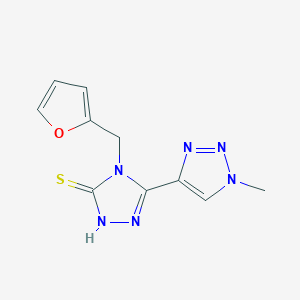
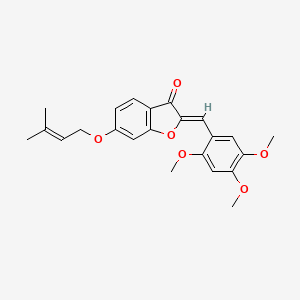
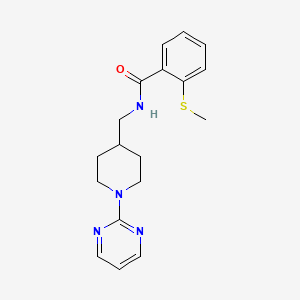
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
